molecular formula C11H12N4O2 B2869538 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide CAS No. 565192-00-9

3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide

Cat. No.: B2869538
CAS No.: 565192-00-9
M. Wt: 232.243
InChI Key: SMNBYAWGLAGBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide is a phthalazine derivative characterized by a hydrazide functional group at position 1 and an ethyl substituent at position 3 of the dihydrophthalazine core. Its molecular formula is C₁₁H₁₂N₄O₂ (molecular weight: 248.24 g/mol). This compound is primarily utilized in non-medical industrial or scientific research contexts, such as organic synthesis intermediates or enzyme inhibition studies .

Properties

IUPAC Name

3-ethyl-4-oxophthalazine-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-15-11(17)8-6-4-3-5-7(8)9(14-15)10(16)13-12/h3-6H,2,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNBYAWGLAGBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide typically involves the reaction of ethyl phthalate with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with precise control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Phthalazine Family

3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
  • Structure : Differs by a methyl group at position 3 instead of ethyl.
  • Molecular formula : C₁₀H₁₀N₄O₂ (MW: 218.21 g/mol).
4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide
  • Structure : Lacks substituents at position 3.
  • Molecular formula : C₉H₈N₄O₂ (MW: 204.19 g/mol).
  • Key distinction : Absence of alkyl groups may enhance electrophilicity at position 3, making it more reactive in condensation reactions (e.g., with phthalic anhydride) .
3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
  • Structure : Contains a benzyl group at position 3 and a carboxamide group at position 1.
  • Molecular formula : C₁₆H₁₃N₃O₂ (MW: 279.30 g/mol).
  • Key distinction : The aromatic benzyl group increases molecular rigidity and may enhance binding affinity in enzyme inhibition studies compared to alkyl-substituted analogs .
3-(3-Methylbutyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide
  • Structure : Features a branched 3-methylbutyl chain at position 3.
  • Molecular formula : C₁₄H₁₈N₄O₂ (MW: 290.32 g/mol).
  • Key distinction : Increased hydrophobicity due to the longer alkyl chain, which could improve membrane permeability in biological systems .

Functional Group Variations

Carbohydrazide vs. Carboxamide
  • 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (C₁₁H₁₁N₃O₂, MW: 233.23 g/mol):
    • Replacing the hydrazide (-CONHNH₂) with a carboxamide (-CONH₂) reduces nucleophilicity, limiting its participation in hydrazone-forming reactions. This modification may stabilize the compound under acidic conditions .
Ester Derivatives
  • Ethyl 3-(3-chloro-2-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate (C₁₈H₁₅ClN₂O₃, MW: 354.78 g/mol):
    • The ester group (-COOEt) enhances electrophilicity at position 1, favoring nucleophilic substitution reactions. The chloro-methylphenyl substituent introduces steric and electronic effects that could modulate biological activity .

Data Table: Key Properties of Selected Phthalazine Derivatives

Compound Name Substituent (Position 3) Functional Group (Position 1) Molecular Formula Molecular Weight (g/mol) Key Applications
3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide Ethyl Carbohydrazide (-CONHNH₂) C₁₁H₁₂N₄O₂ 248.24 Enzyme inhibition, Synthesis
3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide Methyl Carbohydrazide (-CONHNH₂) C₁₀H₁₀N₄O₂ 218.21 Organic synthesis
4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide None Carbohydrazide (-CONHNH₂) C₉H₈N₄O₂ 204.19 Condensation reactions
3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide Ethyl Carboxamide (-CONH₂) C₁₁H₁₁N₃O₂ 233.23 Stabilized intermediates

Biological Activity

3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide (CAS No. 565192-00-9) is a compound with potential biological activity that has garnered interest in medicinal chemistry. Its molecular formula is C11H12N4O2, and it features a unique phthalazine structure that may contribute to its pharmacological properties. This article explores its biological activity, including relevant research findings, potential therapeutic applications, and safety considerations.

Structural Information

The structural characteristics of this compound are summarized below:

Property Details
Molecular FormulaC11H12N4O2
Molecular Weight232.24 g/mol
SMILESCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN
InChIInChI=1S/C11H12N4O2/c1-2-15...
InChIKeySMNBYAWGLAGBJB-UHFFFAOYSA-N

Biological Activity Overview

Research into the biological activity of this compound is limited; however, preliminary studies suggest potential applications in various therapeutic areas. The compound's structure allows for interactions with biological targets that may lead to significant pharmacological effects.

Antimicrobial Activity

Initial investigations have indicated that compounds similar to 3-Ethyl-4-oxo-3,4-dihydrophthalazine derivatives exhibit antimicrobial properties. For instance, phthalazine derivatives have been studied for their efficacy against certain bacterial strains and fungi, suggesting a potential role in treating infections.

Anticancer Potential

Some studies have explored the anticancer potential of phthalazine derivatives. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to evaluate the specific effects of this compound on various cancer cell lines.

Case Studies and Research Findings

While comprehensive literature on this specific compound is sparse, related studies provide insights into its potential biological activities:

  • Antimicrobial Studies : A study examining various phthalazine derivatives indicated that certain modifications could enhance antibacterial activity against Gram-positive bacteria, suggesting a pathway for further development of 3-Ethyl-4-oxo derivatives .
  • Anticancer Research : Research on structurally related compounds demonstrated significant cytotoxic effects against human cancer cell lines, with some derivatives showing IC50 values in the low micromolar range . This indicates a need for further exploration of 3-Ethyl-4-oxo derivatives in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.